Diosbulbin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

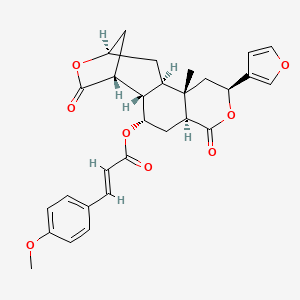

Diosbulbin I is a natural diterpenoid compound isolated from the tubers of Dioscorea bulbifera, commonly known as air potato or bitter yam. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diosbulbin I typically involves the extraction from the tubers of Dioscorea bulbifera. The process begins with the drying and pulverization of the tubers, followed by extraction using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Dioscorea bulbifera tubers. The process is optimized to maximize yield and purity, often involving advanced chromatographic methods and solvent extraction techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Diosbulbin I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products

Applications De Recherche Scientifique

Chemistry: Diosbulbin I serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Biology: It is used in studies investigating its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of lung cancer and other malignancies.

Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Diosbulbin I exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Additionally, this compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diosbulbin B: Another diterpenoid from Dioscorea bulbifera with hepatotoxic properties.

Diosbulbin C: Known for its anticancer activity, particularly against non-small cell lung cancer.

Diosbulbin D: Exhibits hepatotoxic effects and is used in studies related to liver toxicity.

Uniqueness of Diosbulbin I

This compound stands out due to its diverse biological activities and potential therapeutic applications. Unlike Diosbulbin B and D, which are primarily associated with toxicity, this compound has shown a broader range of beneficial effects, making it a promising candidate for further research and development.

Activité Biologique

Diosbulbin I is a biologically active compound derived from Dioscorea bulbifera, a traditional medicinal plant known for its various health benefits. This article delves into the biological activities associated with this compound, examining its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound, along with other diosbulbins, belongs to a class of compounds known as diterpenoids. Its chemical structure is characterized by a complex arrangement that contributes to its biological activity. Understanding its structure is crucial for elucidating its mechanism of action.

1. Antitumor Effects

This compound has been studied for its potential antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that this compound induces G0/G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells, effectively reducing their proliferation rates .

| Cell Line | Effect | Mechanism |

|---|---|---|

| NSCLC | Inhibition of proliferation | Induction of G0/G1 arrest |

| Hepatocellular Carcinoma | Induction of apoptosis | Activation of caspases |

2. Hepatotoxicity

Despite its therapeutic potential, this compound is also associated with hepatotoxicity. Studies have shown that it can induce mitochondrial dysfunction and oxidative stress in liver cells, leading to apoptosis . The dose-dependent nature of this toxicity highlights the importance of careful dosing in therapeutic applications.

- Key Findings :

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases .

- Oxidative Stress : It increases reactive oxygen species (ROS) levels, contributing to cellular damage and apoptosis in hepatocytes .

- Autophagy Activation : Some studies suggest that this compound may also induce autophagy as a response to cellular stress, although this process can be detrimental in the context of hepatotoxicity .

Case Study 1: Hepatotoxicity in Mice

A notable study investigated the hepatotoxic effects of this compound in mice. The results indicated that administration led to significant liver injury characterized by increased serum ALT and AST levels, alongside histopathological changes in liver tissue. This study emphasized the need for caution in using this compound therapeutically due to its hepatotoxic potential .

Case Study 2: Antitumor Activity in NSCLC

In another study focused on lung cancer, this compound was shown to inhibit cell proliferation effectively by inducing cell cycle arrest. The research identified key molecular targets involved in this process, suggesting a pathway for developing new anticancer therapies based on this compound .

Propriétés

IUPAC Name |

[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O8/c1-29-14-24(17-9-10-34-15-17)37-28(32)22(29)13-23(26-20-11-19(12-21(26)29)35-27(20)31)36-25(30)8-5-16-3-6-18(33-2)7-4-16/h3-10,15,19-24,26H,11-14H2,1-2H3/b8-5+/t19-,20+,21+,22+,23-,24-,26+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXKFVAWBBOWIJ-WBQZIMCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)OC(=O)C=CC5=CC=C(C=C5)OC)C6=COC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)OC(=O)/C=C/C5=CC=C(C=C5)OC)C6=COC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.